molecular formula C18H23NO3S B2739235 N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1018059-14-7

N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2739235
CAS No.: 1018059-14-7
M. Wt: 333.45
InChI Key: XBNJXQZWTYHKID-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with benzyl, ethyl, methoxy, and dimethyl groups, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with N-benzyl-N-ethylamine under basic conditions to form the desired sulfonamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may be explored for similar applications.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Pharmaceuticals: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt bacterial growth and replication.

Comparison with Similar Compounds

  • N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide
  • N-benzyl-N-ethyl-3-methoxy-4,5-dimethylbenzenesulfonamide

Comparison:

  • Structural Differences: The position of the methoxy group varies among these compounds, which can influence their chemical reactivity and biological activity.
  • Unique Features: N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide’s specific substitution pattern may confer unique properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-5-19(13-16-9-7-6-8-10-16)23(20,21)18-12-15(3)14(2)11-17(18)22-4/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNJXQZWTYHKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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